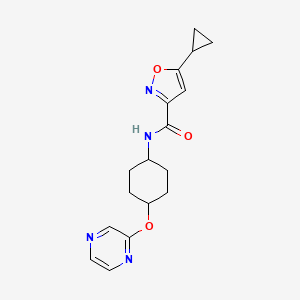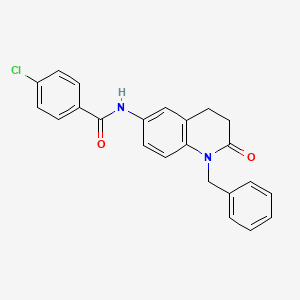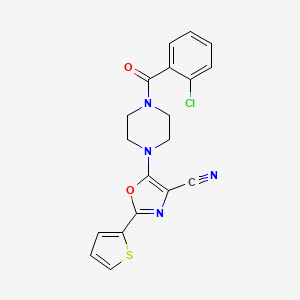
5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a highly specialized chemical compound, known for its unique molecular structure and potential applications across various scientific fields. Its structure consists of a cyclopropyl group, an isoxazole ring, and a pyrazinyl-oxyl cyclohexyl moiety, making it a multifaceted compound with diverse properties.
Métodos De Preparación
Synthetic Routes: The synthesis of 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide typically involves several steps, starting from commercially available precursors:
Formation of Isoxazole Ring: : This may involve the cyclization of a suitable nitrile oxide intermediate with an alkene or alkyne.
Attachment of Cyclopropyl Group: : The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazo compounds.
Incorporation of Pyrazinyl-Oxyl Cyclohexyl Moiety: : This step can be accomplished through nucleophilic substitution or coupling reactions to attach the pyrazine and cyclohexyl groups.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions, using inert atmospheres (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reactions. Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are often employed.
Industrial Production Methods: For large-scale production, automated reactors and continuous flow systems can be utilized to ensure consistency, efficiency, and safety. Industrial processes may also involve purification techniques like chromatography and recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: : Typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Utilizing agents such as lithium aluminum hydride or hydrogenation with catalysts.
Substitution: : Often under basic or acidic conditions to replace one functional group with another.
Oxidation: : Potassium permanganate in aqueous or acidic media.
Reduction: : Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents, bases like sodium hydroxide, or acids like sulfuric acid.
Major Products: The products formed depend on the reaction type but can include oxidized derivatives, reduced alcohols or amines, and various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is explored for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the study of stereochemical and electronic effects in various reactions.
Biology: Biologically, 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is investigated for its potential as a biochemical probe or therapeutic agent. Its interaction with biological targets can offer insights into molecular mechanisms and pathways.
Medicine: In medicine, it could serve as a lead compound in drug discovery, targeting specific proteins or enzymes involved in diseases. Its diverse functional groups make it a versatile candidate for developing new medications.
Industry: Industrially, this compound might find applications in the synthesis of polymers, agrochemicals, or specialty chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action for 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, or enzyme inhibition.
Comparación Con Compuestos Similares
Compared to similar compounds, 5-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
5-cyclopropyl-N-(cyclohexyl)isoxazole-3-carboxamide
5-cyclopropyl-N-(4-pyridyl)isoxazole-3-carboxamide
5-cyclopropyl-N-(pyrazolyl)isoxazole-3-carboxamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their reactivity and biological activity.
This article should give you a comprehensive overview of this compound and its significance across different fields. Curious to dive deeper into any specific aspect?
Propiedades
IUPAC Name |
5-cyclopropyl-N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17(14-9-15(24-21-14)11-1-2-11)20-12-3-5-13(6-4-12)23-16-10-18-7-8-19-16/h7-13H,1-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPIPFSVOUCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)
![7-[(4-fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2841546.png)



![2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2841554.png)
![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2841555.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2841556.png)

![N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2841559.png)

![3-hexyl-7-hydroxy-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2841561.png)

![1-[(3,4-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2841568.png)
